molecular formula C12H21NO4 B558786 trans-4-(Boc-amino)cyclohexanecarboxylic acid CAS No. 53292-89-0

trans-4-(Boc-amino)cyclohexanecarboxylic acid

Cat. No.: B558786
CAS No.: 53292-89-0
M. Wt: 243,31 g/mole
InChI Key: KXMRDHPZQHAXML-UHFFFAOYSA-N
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Description

trans-4-(Boc-amino)cyclohexanecarboxylic acid: is a derivative of cyclohexanecarboxylic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in peptide synthesis due to its stability and ease of deprotection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Boc-amino)cyclohexanecarboxylic acid typically involves the protection of the amino group of trans-4-aminocyclohexanecarboxylic acid with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM) .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same protection reaction but may use more efficient and cost-effective reagents and solvents to optimize yield and purity .

Biological Activity

trans-4-(Boc-amino)cyclohexanecarboxylic acid, commonly referred to as Boc-ACHC acid, is a significant compound in organic synthesis, especially in the development of peptides and proteins. This article explores its biological activity, focusing on its applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₂₁NO₄
  • Molecular Weight : 243.3 g/mol
  • Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, a cyclohexane ring, and a carboxylic acid group. This configuration allows for selective chemical modifications while maintaining stability during synthesis processes.

Applications in Medicinal Chemistry

Boc-ACHC acid serves as a crucial intermediate in synthesizing various bioactive compounds. Notably, it has been utilized in the development of:

  • Antimicrobial Peptides : Studies indicate that Boc-ACHC acid can be incorporated into peptides that exhibit antimicrobial properties, particularly against pathogens like Staphylococcus aureus.
  • Janus Kinase Inhibitors : The compound is also involved in synthesizing inhibitors targeting Janus kinases, which play roles in inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways:

  • Antistaphylococcal Activity : Research suggests that derivatives of this compound may inhibit the growth of Staphylococcus aureus by interfering with its essential biochemical pathways.
  • Enzyme Interaction : As a building block for peptides, Boc-ACHC can mimic natural substrates, influencing enzyme activity and potentially modulating gene expression .

Study 1: Efficacy Against Melasma

A clinical study assessed the efficacy of a formulation containing trans-4-(aminomethyl)cyclohexanecarboxylic acid combined with potassium azeloyl diglycinate and niacinamide for treating melasma. This randomized controlled trial demonstrated significant improvements in skin pigmentation compared to controls, highlighting the compound's potential in dermatological applications .

Study 2: Synthesis of Bioactive Peptides

Research has shown that incorporating Boc-ACHC into peptide structures can enhance their conformational flexibility and biological activity. For instance, peptides synthesized with this compound were evaluated for their antimicrobial properties, revealing promising results against various bacterial strains.

Comparative Analysis with Related Compounds

Compound NameDescriptionBiological Activity
cis-4-(Boc-amino)cyclohexanecarboxylic acid Geometric isomer with distinct reactivity patternsLess commonly used; varied biological effects
4-Amino-cyclohexanecarboxylic acid Unprotected analogue; more reactive but less stableDirectly utilized in biological studies
trans-4-Aminocyclohexanecarboxylic acid Similar structure without Boc protectionExhibits antistaphylococcal activity

The trans configuration of Boc-ACHC is crucial as it imparts unique chemical properties that enhance its reactivity and interaction with biological targets compared to its cis counterpart.

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-8(5-7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMRDHPZQHAXML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50967876, DTXSID401194773
Record name 4-{[tert-Butoxy(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID401194773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130309-46-5, 53292-89-0, 53292-90-3
Record name 4-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130309-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{[tert-Butoxy(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID50967876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401194773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Boc-amino)cyclohexanecarboxylic acid
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Record name 4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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